2-(2-Bromoethoxy)anisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Infectious Disease Research

Summary of Application: “2-(2-Bromoethoxy)anisole” is used in the field of infectious disease research.

Pharmaceutical Research

Summary of Application: “2-(2-Bromoethoxy)anisole” is also mentioned in the context of pharmaceutical research.

Chromatography

Summary of Application: “2-(2-Bromoethoxy)anisole” can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method.

Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid.

Results or Outcomes: This method allows for the separation and analysis of “2-(2-Bromoethoxy)anisole”, which can be useful in various research and industrial applications.

Bioaccumulation Studies

Summary of Application: “2-(2-Bromoethoxy)anisole” is used in bioaccumulation studies. Bioaccumulation refers to the accumulation of substances, such as pesticides, or other organic chemicals in an organism.

Safety Data Sheet Preparation

Summary of Application: “2-(2-Bromoethoxy)anisole” is mentioned in the context of safety data sheet preparation. Safety data sheets provide information about a substance or mixture for use in workplace chemical management.

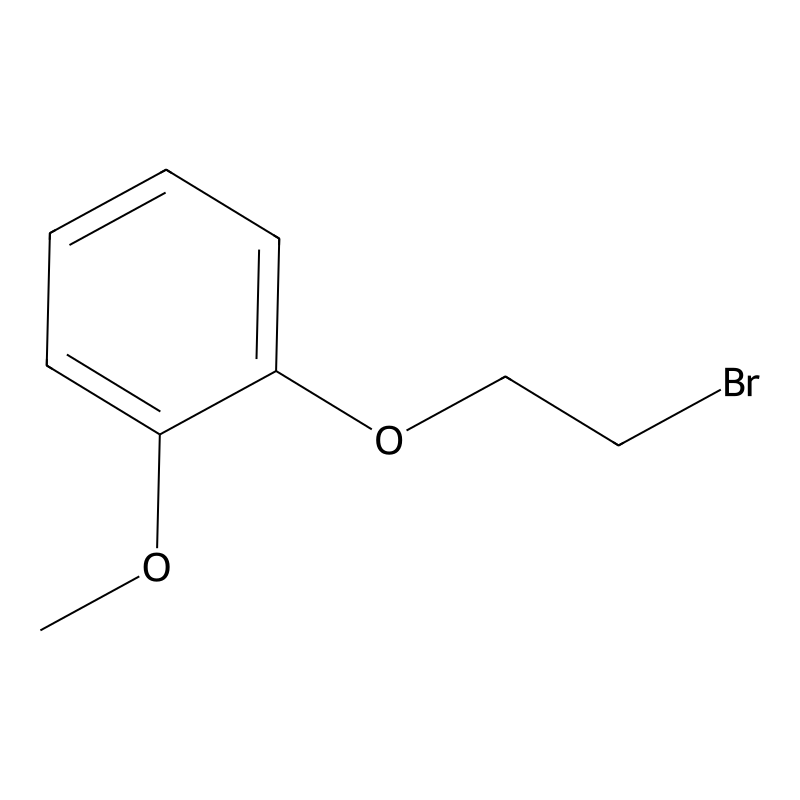

2-(2-Bromoethoxy)anisole is an organobromine compound with the molecular formula C₉H₁₁BrO₂. This compound appears as a white solid and is characterized by the presence of a bromine atom attached to an ethoxy group, which in turn is connected to an anisole moiety (methoxy-substituted phenol). Its structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Metal-Catalyzed Coupling Reactions: It can act as a coupling partner in reactions such as the Suzuki coupling and the Buchwald-Hartwig coupling, which are essential for constructing complex organic molecules .

Research indicates that 2-(2-Bromoethoxy)anisole exhibits significant biological activity. It has been investigated for its potential anti-cancer properties, particularly in targeting breast cancer cells. Quantum chemical studies have shown that derivatives of this compound can interact with biological targets, suggesting its utility in drug discovery . Additionally, its structural features may contribute to its pharmacological profiles, making it a candidate for further investigation in medicinal chemistry.

The synthesis of 2-(2-Bromoethoxy)anisole typically involves several steps:

- Bromination: The starting material, anisole or its derivatives, undergoes bromination at the appropriate position to introduce the bromine atom.

- Ether Formation: The brominated product is then reacted with an ethylene glycol derivative or a similar reagent to form the ether linkage.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography .

2-(2-Bromoethoxy)anisole finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in treating cancers and other diseases .

- Material Science: It may also be utilized in creating functional materials due to its unique chemical properties.

Interaction studies involving 2-(2-Bromoethoxy)anisole have focused on its binding affinities and mechanisms of action within biological systems. These investigations often employ molecular docking techniques to predict how this compound interacts with specific biological targets, including enzymes and receptors involved in disease pathways . Such studies are crucial for understanding its potential therapeutic effects and guiding further drug design efforts.

Several compounds share structural similarities with 2-(2-Bromoethoxy)anisole. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Bromoanisole | Bromine attached directly to anisole | Commonly used in coupling reactions |

| 4-Bromoanisole | Bromine at para position relative to methoxy | Different reactivity profile |

| 3-(2-Bromoethoxy)aniline | Amino group instead of methoxy | Potential use in dye synthesis |

| 2-(2-Iodoethoxy)anisole | Iodine instead of bromine | Higher reactivity due to iodine |

| 4-(Bromomethyl)anisole | Bromomethyl group at para position | Different substitution patterns |

Each of these compounds exhibits distinct reactivity and biological profiles, making them suitable for various applications in organic synthesis and medicinal chemistry.

XLogP3

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant